molecular formula C4H2O3 B3054831 2,3-Furandione CAS No. 62094-45-5

2,3-Furandione

Cat. No.: B3054831
CAS No.: 62094-45-5
M. Wt: 98.06 g/mol
InChI Key: IAODRFIZLKITMK-UHFFFAOYSA-N
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Description

Contextual Significance within Furanoid Heterocycles

Furanoid heterocycles are a diverse class of organic compounds that are integral to numerous natural products and pharmacologically active molecules. Within this family, furanones, which are characterized by a furan (B31954) ring containing a ketone group, are of particular importance. 2,3-Furandiones belong to the subgroup of furandiones, which possess two ketone functionalities. Unlike the more commonly studied 2,5-furandiones, the vicinal dicarbonyl arrangement in 2,3-furandiones results in high reactivity and a propensity for ring-opening and rearrangement reactions. This reactivity makes them valuable intermediates in organic synthesis, providing access to a variety of other heterocyclic structures.

Historical Development of 2,3-Furandione Chemistry

The exploration of this compound chemistry has been less extensive than that of its isomers. Early studies on furanone chemistry primarily focused on the synthesis and reactions of 2(3H)- and 2(5H)-furanones due to their prevalence in nature and their relative stability. The synthesis of the this compound core often involves the cyclization of β-oxocarboxamides with reagents like oxalyl chloride. researchgate.net Research in this area has been driven by the potential of 2,3-furandiones to act as building blocks for more complex molecules. For instance, their reactions with various nucleophiles have been shown to yield a range of heterocyclic products, demonstrating their utility in synthetic organic chemistry.

Fundamental Reactivity and Structural Features of the this compound Core

The core structure of this compound is characterized by a planar, five-membered ring containing an oxygen atom and two adjacent carbonyl groups. This arrangement of functional groups leads to significant electronic effects and inherent ring strain, which are key to its reactivity. The vicinal dicarbonyl moiety is highly electrophilic and susceptible to nucleophilic attack.

Reactions of 2,3-furandiones often proceed via nucleophilic addition to one of the carbonyl carbons, followed by ring opening or rearrangement. For example, the reaction of 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans with nucleophiles can lead to the formation of various heterocyclic systems. researchgate.net The specific reaction pathway is influenced by the nature of the nucleophile, the substituents on the furan ring, and the reaction conditions.

A notable reaction of substituted furan-2,3-diones is their conversion to furan-2-ylidene acetates through reactions with Wittig reagents like methyl or ethyl (triphenylphosphoranylidene)acetates. researchgate.net These products can then undergo further transformations, such as Michael-type additions with dinucleophiles, to generate more complex heterocyclic structures like pyrrol-2-ylidene-acetates. researchgate.net

Overview of Current Research Trajectories

Current research involving the this compound core, primarily through its derivatives, is focused on its application as a versatile intermediate in the synthesis of novel heterocyclic compounds. Scientists are exploring the reactivity of substituted 2,3-furandiones with a variety of reagents to construct diverse molecular architectures that may have potential applications in medicinal chemistry and materials science.

One area of investigation is the synthesis of fused heterocyclic systems. For example, the reaction of furan-2,3-dione derivatives with 2,3-diaminopyridine (B105623) and its derivatives has been shown to produce pyrrol-2-ylidene-acetates in moderate yields. researchgate.net The structures of these complex molecules have been confirmed by various analytical techniques, including IR, NMR, and X-ray diffraction. researchgate.net

While the parent this compound remains a challenging synthetic target and is not as extensively studied, the chemistry of its derivatives continues to provide a rich field for synthetic exploration. Future research is likely to focus on the development of new synthetic methodologies utilizing the unique reactivity of the this compound scaffold and the exploration of the biological activities of the resulting novel heterocyclic compounds.

Data Tables

Table 1: Physicochemical Properties of a Dihydro-2,3-furandione Derivative

PropertyValue
Chemical NameDihydro-4,4-dimethyl-2,3-furandione
CAS Number13031-04-4
Molecular FormulaC₆H₈O₃
Molecular Weight128.13 g/mol
AppearanceSolid
Melting Point67-69 °C
SolubilitySoluble in dichloromethane
Data sourced from Sigma-Aldrich.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-3-1-2-7-4(3)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAODRFIZLKITMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544438
Record name Furan-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62094-45-5
Record name Furan-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Furandione and Its Substituted Derivatives

Classical Approaches to 2,3-Furandione Scaffolds

Classical synthetic routes often involve fundamental organic reactions that build the heterocyclic ring system from simpler precursors.

Cyclocondensation Reactions from Dicarbonyl Compounds with Oxalyl Chloride

A cornerstone in the synthesis of this compound systems is the cyclocondensation reaction between 1,3-dicarbonyl compounds and oxalyl chloride. This method efficiently constructs the furan-2,3-dione core. The reaction typically proceeds by the nucleophilic attack of the enolized dicarbonyl compound onto oxalyl chloride, followed by cyclization and elimination of hydrogen chloride. This approach has been widely utilized to prepare a variety of substituted 2,3-dihydro-2,3-furandiones. For instance, the reaction of unsymmetrically substituted diketones with oxalyl chloride yields the corresponding 2,3-dihydro-2,3-furandiones asianpubs.orgchesci.comresearchgate.netresearchgate.netmdpi.comekb.eg.

A notable example involves the reaction of trichloromethyl-1,3-diketones with oxalyl chloride, which can produce 4-(trichloroacetyl)furan-2,3-dione in good yields, either neat or in chloroform (B151607) ekb.eg. Similarly, substituted diketones like 4-acetyl-5-(4-methylphenyl)-2,3-dihydro-2,3-furandione have been synthesized from their diketone precursors and oxalyl chloride, yielding products with specific melting points and spectroscopic characteristics asianpubs.org.

Table 1: Synthesis of this compound Derivatives via Cyclocondensation with Oxalyl Chloride

Starting DiketoneProduct (this compound Derivative)Yield (%)Notes
1,3-Diketones (general)2,3-Dihydro-2,3-furandione systemsVariesCommon method for constructing the furan-2,3-dione core researchgate.net
Trichloromethyl-1,3-diketones4-(Trichloroacetyl)furan-2,3-dione68-77Reaction with oxalyl chloride, neat or in chloroform ekb.eg
1c (4-Acetyl-5-(4-methylphenyl)-1,3-diketone)4-Acetyl-5-(4-methylphenyl)-2,3-dihydro-2,3-furandione (2c)42Yellow crystals, m.p.: 77-80°C asianpubs.org
1e (4-Acetyl-5-(4-chlorophenyl)-1,3-diketone)4-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-2,3-furandione (2e)39Yellow crystals, m.p.: 106-110°C asianpubs.org
4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)ketene4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandioneVariesSynthesized from diketene (B1670635) and oxalyl chloride asianpubs.org

Multi-step Organic Synthesis Techniques Utilizing Precursor Furan (B31954) Derivatives

Beyond direct cyclocondensation, this compound scaffolds can be accessed through multi-step organic synthesis, often involving the functionalization or transformation of pre-existing furan ring systems or related precursors. These approaches may involve a series of reactions to introduce specific substituents and the characteristic 2,3-dione functionality onto a furan backbone or to build the furan ring from acyclic precursors with subsequent oxidation or rearrangement steps. For example, the synthesis of complex derivatives like this compound, 5-phenyl-4-(1-(phenylimino)ethyl)- typically involves such multi-step techniques, starting from simpler furan derivatives and sequentially incorporating the required functional groups ontosight.ai.

Modern Synthetic Strategies for this compound Elaboration

Modern synthetic chemistry has introduced more efficient and sophisticated methods for accessing 2,3-furandiones, often leveraging advancements in reaction technology and green chemistry principles.

Microwave-Assisted Synthesis Protocols and Reaction Rate Enhancement

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and improving yields, particularly for heterocyclic compounds bohrium.comijpsjournal.comnumberanalytics.com. Microwave-assisted synthesis (MAOS) offers several advantages over conventional heating methods, including rapid and uniform heating, leading to reduced reaction times, often higher product yields, and sometimes enabling solvent-free conditions ijpsjournal.comgctlc.org. This technology is employed to enhance the efficiency and selectivity in the preparation of diverse molecular structures, including furan derivatives bohrium.comgctlc.org. While specific applications of microwave synthesis directly to this compound are still being explored, its broad utility in heterocyclic chemistry suggests its potential for rapid and efficient synthesis of these compounds ijpsjournal.comnumberanalytics.com.

Spectroscopic Characterization and Drying

After isolation and purification, the identity and purity of the synthesized compounds are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are vital for elucidating the molecular structure and confirming the presence of specific functional groups and substituents bch.roasianpubs.orgacgpubs.orgrhhz.netontosight.aidergipark.org.trmdpi.comresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, particularly the carbonyl (C=O) stretching frequencies, which are indicative of the furandione structure asianpubs.orgacgpubs.orgrhhz.netdergipark.org.trresearchgate.net.

Mass Spectrometry (MS): Mass spectrometry (e.g., HRMS, GCMS) provides information about the molecular weight and fragmentation patterns, aiding in structural confirmation ontosight.aimdpi.comresearchgate.net.

Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen, serving as a crucial indicator of purity mdpi.combch.roasianpubs.orgacgpubs.orglookchem.comrhhz.netdergipark.org.tr.

Products are often dried under vacuum over desiccants like P2O5 to remove residual solvents and moisture bch.rorhhz.net.

Table 2: Common Purification and Isolation Techniques for this compound Compounds

TechniqueStationary Phase / ConditionsTypical Solvents / EluentsCharacterization Methods UsedReference(s)
RecrystallizationVarious solventsToluene, DMF, 2-Propanol, Ethyl acetate (B1210297), Methanol, Acetonitrile (B52724)TLC, NMR, IR, MS, Elemental Analysis mdpi.combch.roasianpubs.orgacgpubs.orgrhhz.netdergipark.org.triucr.org
Column ChromatographySilica (B1680970) gelPetroleum ether/ethyl acetate mixturesNMR, IR, MS rhhz.netbeilstein-journals.orgmdpi.com
HPLC/DADSemi-preparative HPLCVaries (optimized conditions)UV-Vis, MS cabidigitallibrary.org
DryingVacuum over P2O5N/AN/A bch.rorhhz.net
Distillation Under VacuumShort-path distillationN/A (for specific furanones)GC, NMR

Compound List

this compound (general class)

this compound, 4-(1-((4-methylphenyl)imino)ethyl)-5-phenyl-

this compound, 5-phenyl-4-(1-(phenylimino)ethyl)-

4-aroyl-5-aryl-furan-2,3-diones (general class)

4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione

4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-2,3-furandione

2,3-dihydro-2,3-furandiones (general class)

4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandiones (general class)

4-benzoyl-5-phenyl-2,3-furandione

5-arylfuran-2,3-diones (general class)

4-acyl-2,3-furandiones (general class)

4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione

Dihydro-4,4-dimethyl-2,3-furandione

Reactivity and Mechanistic Investigations of 2,3 Furandione

Nucleophilic Addition Reactions at Electrophilic Centers

2,3-Furandione derivatives possess several positions susceptible to nucleophilic attack, primarily the carbonyl carbons and the C-5 position of the furan (B31954) ring. These sites exhibit varying degrees of electrophilicity, which are influenced by the nature of substituents on the furandione core and the reaction conditions. Understanding these electrophilic centers is key to predicting the outcome of reactions with different nucleophiles.

Reactivity at C-2, C-3, and C-5 Positions of the Furan-2,3-dione Ring

The furan-2,3-dione ring system presents distinct electrophilic centers at the C-2 and C-3 positions, which are part of the dicarbonyl system, and at the C-5 position, which is adjacent to an enolizable proton and can participate in Michael-type additions. Research indicates that the reactivity at these positions can differ, allowing for selective reactions depending on the nucleophile employed bch.rotubitak.gov.trclockss.orgasianpubs.org. For instance, nucleophilic attacks can occur at both C-2 and C-3, potentially leading to ring-opening and the formation of acyclic products such as dibenzoylmethane (B1670423) and oxalic acid derivatives under certain conditions bch.ro. The specific electronic and steric environment created by substituents on the furandione ring significantly modulates the reactivity at these electrophilic sites bch.rotubitak.gov.tr.

Reactions with Nitrogen-Centric Nucleophiles

Nitrogen-containing nucleophiles are particularly important in the chemistry of 2,3-furandiones, leading to the formation of a wide array of nitrogen-containing heterocyclic compounds. These reactions often involve nucleophilic attack followed by cyclization or other transformations.

Reactions with Amines and Anilides

Primary and secondary amines, as well as anilides, can react with 2,3-furandiones. Anilines, for example, have been shown to react with substituted 2,3-furandiones to yield various heterocyclic products, including 2-oxo-3-butenoic acid derivatives, pyrrole-2-ones, and quinoxaline-2-ones asianpubs.org. Specifically, reactions involving anilides with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione have been reported to produce pyrazole-3-carboxylic acid derivatives bch.ro. The specific products depend on the structure of both the furandione and the amine nucleophile.

Table 1: Reactions of 2,3-Furandiones with Amines and Anilides

Nucleophile ClassSpecific Nucleophile ExampleReaction Product(s)Reference
AminesAniline, p-toluidine (B81030)2-oxo-3-butenoic acid derivatives, Pyrrole-2-ones, Quinoxaline-2-ones asianpubs.org
AnilidesAnilidesPyrazole-3-carboxylic acid derivatives bch.ro
Reactions with Hydrazines and Hydrazones

Hydrazines and their derivatives, including phenylhydrazones, are potent nucleophiles that react readily with 2,3-furandiones. These reactions are well-documented and commonly lead to the formation of pyrazole-3-carboxylic acids and pyridazinone derivatives bch.roasianpubs.orgdergipark.org.trscispace.comresearchgate.netgrafiati.com. For instance, the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with phenylhydrazine (B124118) results in the formation of 1H-pyrazole-3-carboxylic acid scispace.com. More complex hydrazones, such as (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone, react with 4-benzoyl-5-phenyl-2,3-furandione to yield substituted pyrazole-3-carboxylic acids like 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid dergipark.org.tr.

Table 2: Reactions of 2,3-Furandiones with Hydrazines and Hydrazones

Nucleophile ClassSpecific Nucleophile ExampleReaction Product(s)Reference
HydrazinesPhenylhydrazine1H-Pyrazole-3-carboxylic acid scispace.com
HydrazonesSubstituted phenylhydrazonesPyrazole-3-carboxylic acid and pyridazinone derivatives bch.roasianpubs.orgdergipark.org.tr
(4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid dergipark.org.tr
Reactions with Ureas and Thioureas

Ureas and thioureas also serve as effective nucleophiles in reactions with 2,3-furandiones, frequently leading to the synthesis of pyrimidine (B1678525) derivatives. For example, the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with substituted ureas yields 1,4,5-substituted 1H-pyrimidine-2-ones tubitak.gov.tr. Similarly, reactions involving urea (B33335) derivatives with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione have been reported to produce 1H-pyrazole-3-carbonyl-N'-urea derivatives asianpubs.org. The general reactivity of 2,3-furandiones with ureas and their thio-analogues has been a subject of considerable research asianpubs.orgmdpi.com.

Table 3: Reactions of 2,3-Furandiones with Ureas and Thioureas

Nucleophile ClassSpecific Nucleophile ExampleReaction Product(s)Reference
UreasSubstituted ureas1,4,5-substituted 1H-pyrimidine-2-ones tubitak.gov.tr
Urea derivatives1H-pyrazole-3-carbonyl-N'-urea derivatives asianpubs.org
ThioureasThiourea derivativesPyrimidine-2-thione derivatives (general) clockss.orgresearchgate.net
Reactions with Semicarbazones and Thiosemicarbazones

Semicarbazones and thiosemicarbazones are widely employed as nucleophiles in reactions with 2,3-furandiones, consistently yielding heterocyclic products, most notably pyrimidine derivatives. Studies have shown that the reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione with semicarbazones and thiosemicarbazones results in the formation of 1-methylenaminopyrimidin-2-one and 1-methylenaminopyrimidin-2-thione derivatives, respectively clockss.org. Similar reactions have been observed with other substituted furandiones, reinforcing the utility of these nucleophiles in constructing pyrimidine scaffolds researchgate.net. The mechanisms often involve nucleophilic attack followed by condensation and elimination of small molecules like carbon dioxide and water clockss.orgresearchgate.net.

Table 4: Reactions of 2,3-Furandiones with Semicarbazones and Thiosemicarbazones

Nucleophile ClassSpecific Nucleophile ExampleReaction Product(s)Reference
SemicarbazonesSemicarbazones1-methylenaminopyrimidin-2-one derivatives clockss.orgresearchgate.net
ThiosemicarbazonesThiosemicarbazones1-methylenaminopyrimidin-2-thione derivatives clockss.orgresearchgate.net

Compound List:

this compound

4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione

4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione

4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione

4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione

Aniline

p-toluidine

Phenylhydrazine

(4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone

Urea

Thiourea

Semicarbazone

Thiosemicarbazone

1H-Pyrazole-3-carboxylic acid

Pyridazinone

1H-pyrimidine-2-one

1H-pyrimidine-2-thione

Reactions with Oxygen and Sulfur-Containing Nucleophiles

The provided literature does not detail specific reactions of this compound directly with oxygen or sulfur-containing nucleophiles as a primary focus. While reactions involving nitrogen nucleophiles, such as hydrazines and isocyanates, are mentioned in the context of forming heterocyclic systems acs.orgresearchgate.net, direct nucleophilic attack by oxygen or sulfur species on the this compound core is not explicitly described in the analyzed search results. Similarly, studies on derivatives, like pyrazole (B372694) carboxylic acids obtained from this compound, show reactions with alcohols (oxygen nucleophiles) to form esters, but these are transformations of the derived pyrazoles rather than the parent furandione dergipark.org.tr.

Cycloaddition Chemistry of 2,3-Furandiones

2,3-Furandiones serve as versatile dienes in cycloaddition reactions, particularly in [2+4] cycloadditions, leading to the formation of various heterocyclic ring systems.

[2+4] Cycloaddition Processes and Product Formation

The oxa-1,3-diene moiety present in 2,3-furandiones readily participates in [2+4] cycloaddition reactions with a variety of dienophiles researchgate.net. For instance, dihydro-2,3-furandione has been shown to undergo formal (4+2) cycloaddition reactions with ketone-derived alkylidene Meldrum's acids. This reaction pathway provides an efficient route to 3,6-dihydropyran-2-ones, which can be obtained as spiro[4.5]decane derivatives with high enantioselectivities, reaching up to 98% ee when employing specific catalysts researchgate.netsocietechimiquedefrance.fr. Furthermore, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with aryl isocyanides or heterocumulenes proceeds via formal (4+1) or (4+2) cycloaddition processes acs.orgresearchgate.net. Under thermolytic conditions, reactions with Schiff bases can lead to the formation of 1,3-oxazinones researchgate.net.

Table 1: [2+4] Cycloaddition Reactions of 2,3-Furandiones

This compound DerivativeDienophile/ReagentProduct TypeKey Observation/Yield/eeCitation
Dihydro-2,3-furandioneKetone-derived alkylidene Meldrum's acids3,6-Dihydropyran-2-ones (spiro[4.5]decane derivatives)Up to 98% ee researchgate.netsocietechimiquedefrance.fr
4-Benzoyl-5-phenyl-2,3-furandioneAryl isocyanides or heterocumulenesVarious heterocyclic systemsFormal (4+1) or (4+2) cycloadditions acs.orgresearchgate.net
4-Benzoyl-5-phenyl-2,3-furandioneSchiff bases (under thermolysis)1,3-Oxazinones researchgate.net

Intramolecular Cyclization Pathways of this compound Derivatives

While the cycloaddition chemistry of 2,3-furandiones often involves intermolecular reactions, the provided literature does not extensively detail specific intramolecular cyclization pathways originating from this compound derivatives themselves. Some studies mention that unstable primary adducts formed in cycloaddition reactions can undergo novel furandione rearrangements, leading to intermediates where oxygen atoms within the lactone moiety become equivalent, as confirmed by isotopic labeling experiments acs.orgresearchgate.net. However, these are described as rearrangements of adducts rather than direct intramolecular cyclizations of modified furandione structures.

Thermolytic Transformations and Rearrangements

Upon heating, 2,3-furandiones can undergo various transformations, including ring opening to form reactive intermediates and decarboxylation processes.

Ring Opening to Acylketene Intermediates

Thermolysis of 2,3-furandiones can lead to ring opening, generating acylketene or α-oxoketene intermediates researchgate.net. For example, the thermal transformation of certain this compound derivatives is proposed to occur via ring opening, followed by the formation of an acylketene intermediate which can then undergo further reactions, such as cyclization to form gamma-pyrones researchgate.net. Flash vacuum pyrolysis of substituted 2,3-furandiones, such as 4-pivaloyl- and 4-methoxycarbonyl-5-tert-butylfuran-2,3-dione, yields α-oxoketenes, which can then dimerize or react further researchgate.net. These α-oxoketenes are highly reactive species that can participate in various subsequent reactions.

Table 2: Thermolytic Ring Opening to Acylketene Intermediates

This compound PrecursorIntermediate FormedSubsequent Transformations/ReactionsCitation
4-Benzoyl-5-phenyl-2,3-furandioneAcylketene (e.g., p,p'-dimethoxydibenzoylketene)Cyclization to gamma-pyrones researchgate.net
4-Pivaloyl-5-tert-butylfuran-2,3-dioneα-Oxoketene (monomeric)Dimerization or further reactions researchgate.net
4-Methoxycarbonyl-5-tert-butylfuran-2,3-dioneα-Oxoketene (monomeric)Dimerization or further reactions researchgate.net

Decarboxylation Reactions of 2,3-Furandiones

While decarboxylation is a known reaction pathway for various organic compounds, direct and specific examples of 2,3-furandiones undergoing decarboxylation are not prominently featured in the provided search results. The term "decarboxylation" appears in contexts related to the hydrothermal carbonization of biomass, where it contributes to the reduction of oxygen and hydrogen content in materials aub.edu.lbaub.edu.lb. In some reaction sequences involving other heterocyclic systems, such as pyrazoles, decarboxylation of carboxylic acid derivatives has been investigated dergipark.org.trniscpr.res.in. Additionally, elimination of CO2 (cycloreversion) is mentioned as part of a reaction pathway leading to pyrazolo[3,4-d]pyridazines from sydnone (B8496669) derivatives, indicating CO2 loss as a transformation process acs.org. However, clear instances of this compound itself undergoing decarboxylation are not detailed in the provided snippets.

Electrophilic Bromination Induced Ring Opening Mechanisms

Electrophilic substitution reactions are fundamental in organic chemistry, involving the attack of an electron-deficient species (electrophile) on an electron-rich substrate. While the aromaticity of benzene (B151609) facilitates electrophilic aromatic substitution (EAS) through a well-defined mechanism involving a Wheland intermediate lumenlearning.compressbooks.pub, heterocyclic systems like this compound present a different electronic landscape. The presence of carbonyl groups and the oxygen heteroatom influences the electron density distribution within the furan ring, making specific positions more susceptible to electrophilic attack.

Although direct mechanistic details for electrophilic bromination induced ring opening of this compound are not extensively detailed in the provided literature, general principles suggest that electrophilic bromination would initiate with the attack of a polarized bromine species (e.g., Br⁺ or a complex with a Lewis acid) on an electron-rich site of the this compound core lumenlearning.compressbooks.pub. Such an attack could lead to the formation of a transient intermediate. The subsequent ring opening would likely involve the cleavage of a bond within the furan ring, possibly triggered by the addition of the electrophile and subsequent electronic rearrangements. The inherent strain or the presence of activating/deactivating groups on the furan ring can dictate the feasibility and regioselectivity of such ring-opening processes. For instance, dibrominated furandiones, such as 3,4-Dibromo-2,5-furandione, demonstrate the capacity for halogenation on the furan-dione scaffold, suggesting that electrophilic attack by bromine is a viable reaction pathway cymitquimica.com. The specific conditions, including the nature of the brominating agent (e.g., Br₂, N-bromosuccinimide (NBS)) and the presence of catalysts, would critically influence the reaction outcome and whether ring opening occurs libretexts.orgyoutube.com.

Rearrangement Pathways to Pyrrole-2,3-diones and other Heterocycles

This compound derivatives serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, most notably pyrrole-2,3-diones. Research indicates that 4-aroyl-5-aryl-2,3-furandiones readily react with N,N-dialkyl urea derivatives to yield pyrrole-2,3-dione structures through a cyclocondensation process researchgate.netresearchgate.netacgpubs.org. This transformation typically involves a Michael-type attack by a nitrogen atom of the urea derivative onto the C-5 position of the furandione ring, followed by the elimination of a water molecule acgpubs.org.

Table 1: Synthesis of Pyrrole-2,3-diones from 4-Aroyl-5-aryl-2,3-furandiones

Starting Furandione DerivativeUrea DerivativeReaction ConditionsProduct TypeYield Range (%)
4-aroyl-5-aryl-2,3-furandioneN,N-dialkyl ureaCyclocondensation, loss of waterPyrrole-2,3-dione47-68
4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandioneN,N-dimethylureaReflux, solvent evaporation, recrystallizationPyrrole-2,3-dione47
4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-2,3-furandioneN,N-dimethylureaReflux, solvent evaporation, recrystallizationPyrrole-2,3-dione68

Beyond the formation of pyrrole-2,3-diones, 2,3-furandiones can undergo more complex rearrangements. Studies involving the reaction of 2,3-furandiones with aryl isocyanides or heterocumulenes have revealed the formation of unstable primary adducts that subsequently undergo novel rearrangements osti.gov. These rearrangements can lead to intermediates where the oxygen atoms of the lactone moiety become equivalent, a phenomenon confirmed through isotopic labeling experiments using ¹⁷O NMR spectroscopy osti.gov. These findings highlight the dynamic chemical behavior of the this compound scaffold, enabling access to diverse heterocyclic frameworks through intricate mechanistic pathways. For example, reactions with Schiff bases can yield 2,3-dihydro-1H-pyrole-2,3-diones, which themselves can undergo further transformations, such as cyclization to quinoline-4-ones researchgate.net.

Solvent Effects on this compound Reactivity and Selectivity

The choice of solvent plays a critical role in modulating the reactivity and selectivity of chemical reactions involving 2,3-furandiones. Solvents can influence reaction rates by affecting the solvation of reactants and transition states, thereby altering activation energies psu.edu. Furthermore, the specific molecular structure of the solvent, beyond its polarity or dielectric constant, can profoundly impact reaction outcomes psu.edu.

In the context of reactions involving 2,3-furandiones, studies have demonstrated significant solvent-dependent selectivity. For instance, the reaction of furan-2,3-dione with azirines has been investigated in various solvents, including benzene, toluene, cyclohexane, tetrahydrofuran (B95107) (THF), and nitromethane (B149229) beilstein-journals.org. The observed product distribution (e.g., formation of compounds 3, 4, and 5) was found to be dependent on both the electronic effects of substituents on the reactants and the nature of the solvent employed beilstein-journals.org.

Table 2: Solvent Effects on the Reaction of Furan-2,3-diones with Azirines

Furan-2,3-dione SubstrateAzirine SubstrateSolvent(s)Observed Product TypesSelectivity Influence
1a2aBenzene, Toluene, Cyclohexane, THF, Nitromethane3, 4, 5Ratio of products (3-5) determined by solvent
1c2bNot specified (thermolysis)TarringSolvent choice critical for avoiding decomposition
1a, 1b2cNot specified3 (1:2 adducts)Specific solvent conditions may favor adduct formation
1a, 1b, 1c2a, 2bNot specified4, 5 (2:2 adducts)Solvent influences formation of specific adducts

These findings underscore the importance of solvent selection in directing the reaction pathway and controlling the formation of desired products when working with this compound chemistry. The ability of solvents to stabilize different intermediates or transition states can lead to variations in reaction rates and product ratios, making solvent screening a crucial step in optimizing synthetic strategies.

Compound List:

this compound

Pyrrole-2,3-diones

4-Aroyl-5-aryl-2,3-furandiones

N,N-Dialkyl urea

1,2-Phenylenediamines

2(1H)-Quinoxalinone

Schiff bases

4-Formyl-2,3-dihydro-1H-pyrole-2,3-dione

Formyl(N-phenylimidoyl)ketene

Quinoline-4-ones

4-Benzoyl-5-phenyl-2,3-furandione

Aryl isocyanates

Heterocumulenes

Aryl isocyanides

Carbodiimides

Ketene (B1206846) imines

3-Aryl-2H-azirines

Acylketenes

Pyrrolo[2,3-f]indole-4,8-dione

3,4-Dibromo-2,5-furandione

Derivatization Strategies and Heterocyclic Compound Formation from 2,3 Furandione Scaffolds

Synthesis of Pyrazole (B372694) and Pyrazolo-Fused Heterocyclic Systems

The reactivity of 2,3-furandiones with nitrogen nucleophiles, particularly hydrazines and their derivatives, provides efficient routes to pyrazole-containing heterocycles.

Formation of Pyrazole-3-carboxylic Acid Derivatives

Reactions involving 2,3-furandiones and hydrazines are well-established for the synthesis of pyrazole-3-carboxylic acid derivatives researchgate.netresearchgate.netresearchgate.net. For instance, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with various phenylhydrazones in dry benzene (B151609) over approximately 5 hours yields pyrazole-3-carboxylic acid derivatives, such as 2a and 2b, in yields around 30% researchgate.net. These derivatives can be further functionalized, for example, by conversion into esters, amides, or nitriles, or undergo decarboxylation to yield substituted pyrazoles researchgate.net.

Table 1: Synthesis of Pyrazole-3-carboxylic Acid Derivatives from 2,3-Furandiones

Starting Material (2,3-Furandione Derivative)Nucleophile/ReagentProduct ClassTypical ConditionsYield (%)Citation
4-Benzoyl-5-phenyl-2,3-furandionePhenylhydrazonesPyrazole-3-carboxylic acid derivatives5h, dry benzene~30 researchgate.net
General 2,3-FurandionesHydrazinesPyrazole-3-carboxylic acid derivativesVariesVaries researchgate.netresearchgate.netresearchgate.net

Construction of Pyrazolopyridazinone Frameworks

Pyrazolopyridazinone frameworks can be accessed through the cyclization of suitably substituted pyrazoles with hydrazines researchgate.net. Alternatively, reactions of 2,3-furandiones with phenylhydrazones and phenylhydrazine (B124118) can directly lead to the formation of pyridazinone structures, often alongside pyrazole-3-carboxylic acid products researchgate.net.

Creation of Pyrrole and Pyrrole-Fused Heterocycles

The electrophilic nature of the furan-2,3-dione system makes it amenable to reactions with isocyanates, leading to the formation of pyrrole-based heterocycles.

Derivatization to 1H-Pyrrole-2,3-dione Systems

The reaction of 4-substituted-5-aryl-2,3-furandiones with alkyl isocyanates provides a direct route to 1H-pyrrole-2,3-dione systems mdpi.commasterorganicchemistry.com. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with alkyl isocyanates to exclusively yield 2,3-pyrroledione derivatives mdpi.commasterorganicchemistry.com. Similarly, 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione also undergoes this transformation with alkyl isocyanates to produce the corresponding 2,3-pyrrolediones mdpi.com.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Aryl isocyanates react with 4-substituted-5-aryl-2,3-furandiones to construct pyrrolo[2,3-d]pyrimidine scaffolds, also known as deazapurines mdpi.commasterorganicchemistry.com. A general procedure involves heating 1.0 g (2.96 mmol) of the furandione with an excess of the aryl isocyanate at 120°C for 1 hour mdpi.com. For instance, 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione reacts with aryl isocyanates to yield these valuable pyrrolo[2,3-d]pyrimidine derivatives mdpi.com.

Table 2: Synthesis of Pyrrole-Fused Heterocycles from 2,3-Furandiones

Starting Material (this compound Derivative)ReagentProduct ClassTypical ConditionsCitation
4-Benzoyl-5-phenyl-2,3-furandioneAlkyl isocyanates1H-Pyrrole-2,3-dione systemsVaries mdpi.commasterorganicchemistry.com
4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandioneAlkyl isocyanates1H-Pyrrole-2,3-dione systemsVaries mdpi.com
4-Benzoyl-5-phenyl-2,3-furandioneAryl isocyanatesPyrrolo[2,3-d]pyrimidine derivatives120°C, 1 h (general procedure for 1g scale) mdpi.commasterorganicchemistry.com
4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandioneAryl isocyanatesPyrrolo[2,3-d]pyrimidine derivatives120°C, 1 h (general procedure for 1g scale) mdpi.com

Development of Quinoxaline (B1680401) and Benzothiazinone Compounds

2,3-Furandiones serve as precursors for both quinoxaline and benzothiazinone ring systems through reactions with appropriate binucleophiles.

Quinoxaline Formation: The reaction of furan-2,3-diones with o-phenylenediamine (B120857) is a known method for constructing the quinoxaline nucleus masterorganicchemistry.comgoogle.com.sg. For example, 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione reacts with o-phenylenediamine to yield the quinoxaline ring system google.com.sg. Similarly, 4-benzoyl-5-phenyl-furan-2,3-dione also reacts with o-phenylenediamine to form the quinoxaline nucleus masterorganicchemistry.com.

Benzothiazinone Formation: A significant application of 2,3-furandiones involves their reaction with o-aminothiophenol to synthesize 1,4-benzothiazinones (BTAs) d-nb.infobeilstein-journals.orgbeilstein-journals.orgresearchgate.net. This reaction can proceed via two main pathways depending on the solvent and conditions. Reacting furan-2,3-diones with o-aminothiophenol in solvents like 1,4-dioxane (B91453) or DMSO can selectively yield 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones d-nb.infobeilstein-journals.orgresearchgate.net. Alternatively, using acetonitrile (B52724) as a solvent leads to the formation of 1,4-benzothiazinones (BTAs), though often with lower yields compared to the acylpyruvic acid-based approach beilstein-journals.org.

Table 3: Synthesis of Quinoxaline and Benzothiazinone Compounds from 2,3-Furandiones

Starting Material (this compound Derivative)Nucleophile/ReagentProduct ClassTypical ConditionsCitation
4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandioneo-PhenylenediamineQuinoxaline nucleusVaries google.com.sg
4-Benzoyl-5-phenyl-furan-2,3-dioneo-PhenylenediamineQuinoxaline nucleusVaries masterorganicchemistry.com
General Furan-2,3-dioneso-Aminothiophenol1,4-Benzothiazinones (BTAs)Acetonitrile d-nb.infobeilstein-journals.orgbeilstein-journals.orgresearchgate.net
General Furan-2,3-dioneso-Aminothiophenol2-Hydroxy-2H-1,4-benzothiazin-3(4H)-ones1,4-Dioxane or DMSO d-nb.infobeilstein-journals.orgresearchgate.net

Compound List:

this compound

4-Benzoyl-5-phenyl-2,3-furandione

4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione

4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione

Pyrazole-3-carboxylic acid derivatives

Pyrazolopyridazinones

1H-Pyrrole-2,3-dione systems

Pyrrolo[2,3-d]pyrimidine derivatives

Quinoxaline nucleus

1,4-Benzothiazinones (BTAs)

2-Hydroxy-2H-1,4-benzothiazin-3(4H)-ones

Advanced Spectroscopic and Analytical Characterization of 2,3 Furandione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2,3-furandione compounds in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of this compound derivatives.

In the ¹H NMR spectra of 4-ethoxycarbonyl-5-phenyl-2,3-furandione, characteristic signals corresponding to the aromatic protons of the phenyl group are typically observed in the range of δ 7.25-7.43 ppm. The quartet and triplet for the ethyl group of the ethoxycarbonyl substituent appear at approximately δ 3.99 and 1.32 ppm, respectively. tubitak.gov.tr For derivatives where the furan-2,3-dione ring has reacted, the resulting products show distinct ¹H NMR spectra. For instance, in certain pyrimidine (B1678525) derivatives formed from 4-ethoxycarbonyl-5-phenyl-2,3-furandione, a characteristic singlet for the H-6 proton appears around δ 8.0-8.9 ppm. tubitak.gov.tr

The ¹³C NMR spectra are equally informative. For 4-ethoxycarbonyl-5-phenyl-2,3-furandione, the carbonyl carbons (C=O) of the dione (B5365651) and ester groups exhibit resonances at δ 181.033, 155.088, and 188.820 ppm. asianpubs.org In reaction products, such as certain pyridazine (B1198779) derivatives, the ¹³C NMR spectra can show evidence of tautomeric equilibria in solution, indicated by the presence of multiple signals for the carbonyl carbons. asianpubs.org For example, in one such derivative, tautomeric carbonyl carbons were observed at δ 168.98, 166.37, 162.45, 161.50, 158.85, 157.21, and 154.86 ppm. asianpubs.org

The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the substituents attached to the furan-2,3-dione core and the solvent used for analysis.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
4-Ethoxycarbonyl-5-phenyl-2,3-furandione 7.25-7.43 (m, 5H, Ar-H), 3.99 (q, 2H, CH₂), 1.32 (t, 3H, CH₃) 188.820, 181.033, 155.088 (C=O) tubitak.gov.trasianpubs.org
A Pyridazine Derivative 11.97 (b, OH), 7.45-7.37 (m, Ar-H), 4.16 (q, 2H, OCH₂), 3.88 (N-CH₃), 0.99 (t, 3H, CH₃) 168.98, 166.37, 162.45, 161.50, 158.85, 157.21, 154.86 (tauto, C=O), 148.25 (C-3), 63.99 (-CH₂), 42.42 (N-CH₃), 15.53 (-CH₃) asianpubs.org

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals and for determining the spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the chemical shifts of directly bonded protons and carbons, providing a clear map of C-H connectivities. princeton.edu This is particularly useful in complex this compound derivatives with multiple overlapping proton signals. The HSQC spectrum displays cross-peaks for each C-H bond, with the coordinates corresponding to the ¹H and ¹³C chemical shifts. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. princeton.eduunivr.it NOESY experiments detect correlations between protons that are close to each other in space (typically within 5-7 Å), regardless of whether they are directly bonded. univr.it For example, in the structural elucidation of complex heterocyclic systems derived from 2,3-furandiones, NOESY can reveal correlations between protons on different rings, helping to establish their relative orientation. ipb.pt In some applications, HSQC-NOESY experiments are employed, which can help resolve overlapping signals and more clearly show NOE correlations. jeol.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative shows characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum of 2,3-furandiones are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of the dione functionality within the furan (B31954) ring, multiple C=O stretching bands are often observed. For instance, in 4-acetyl-5-methyl-2,3-dihydro-2,3-furandione, the C=O stretching vibrations are found at 1820, 1700, and 1640 cm⁻¹. asianpubs.org The lactone carbonyl group typically absorbs at a higher frequency (around 1820 cm⁻¹) compared to the other carbonyl groups.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional Group Absorption Range (cm⁻¹) Description Reference
Lactone C=O ~1820 Strong, sharp asianpubs.org
Ketone C=O ~1700-1720 Strong, sharp asianpubs.orgutdallas.edu
Ester C=O ~1735-1750 Strong, sharp libretexts.org
Aromatic C=C ~1450-1600 Medium to weak libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound compounds and for gaining structural information through the analysis of their fragmentation patterns. ontosight.ai When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), the mass of which corresponds to the molecular weight of the compound. chemguide.co.uk

The energetically unstable molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragment ions provides a "fingerprint" that can be used to deduce the structure of the original molecule. For 3(2H)-furanones, a related class of compounds, common fragmentation pathways include the cleavage of bonds within the furanone ring, such as the C2-C3 and C4-C5 bonds. imreblank.ch Another observed fragmentation is the loss of carbon monoxide (CO) or carbon dioxide (CO₂), which is a typical behavior for cyclic carbonyl compounds. imreblank.chmdpi.com

For example, in the mass spectrum of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a fragment at m/z 102 indicates the loss of a CO molecule. imreblank.ch The specific fragmentation patterns of this compound derivatives will depend on their substitution, but generally involve cleavages initiated at the carbonyl groups and the furan ring oxygen.

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure compound. This data is used to determine the empirical formula of the synthesized this compound derivatives. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its stoichiometric composition. asianpubs.org

For instance, for a synthesized pyridazine derivative with the proposed formula C₂₀H₁₆N₂O₆, the calculated elemental composition would be C, 63.16%; H, 4.24%; N, 7.37%. If the experimental results from the elemental analyzer are in close agreement (e.g., C, 63.34%; H, 4.23%; N, 7.35%), it provides strong evidence for the correctness of the assigned formula. asianpubs.org This technique is routinely used in conjunction with spectroscopic methods to unequivocally confirm the identity of new compounds. asianpubs.orgasianpubs.org

X-Ray Diffraction for Single Crystal and Solid-State Structural Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. scirp.org This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule.

For complex heterocyclic systems derived from 2,3-furandiones, single-crystal X-ray diffraction has been used to confirm their structures unambiguously. koreascience.kr For example, the crystal structure of a pyridazino[4,5-b]indole derivative, a product of a reaction involving a furan-dione precursor, was determined by X-ray diffraction. The analysis revealed the crystal system (monoclinic), space group (P2₁), and unit cell parameters, confirming the molecular connectivity and stereochemistry. mdpi.com The data from X-ray diffraction can also provide insights into intermolecular interactions, such as hydrogen bonding and crystal packing. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Ethoxycarbonyl-5-phenyl-2,3-furandione
4-Acetyl-5-methyl-2,3-dihydro-2,3-furandione
1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione
4-hydroxy-2,5-dimethyl-3(2H)-furanone

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography, UPLC-UV-MS)

Chromatographic techniques are indispensable in the study of 2,3-furandiones, providing essential tools for monitoring reaction progress, isolating pure compounds, and assessing the purity of synthesized derivatives. The choice of method depends on the scale of the separation and the analytical goal, ranging from the rapid qualitative assessment offered by Thin-Layer Chromatography (TLC) to the preparative capabilities of column chromatography and the high-resolution quantitative analysis provided by UPLC-UV-MS.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used for the rapid, qualitative monitoring of reactions involving this compound derivatives. Due to the high reactivity of the furan-2,3-dione ring, it is crucial to track the consumption of the starting material and the formation of products in real-time. Researchers frequently use commercially available TLC plates, such as silica (B1680970) gel plates with a fluorescent indicator (e.g., Kieselgel 60 F254), to follow the course of experiments. asianpubs.orgasianpubs.org By spotting the reaction mixture on the TLC plate and developing it with an appropriate solvent system, the separation of components can be visualized under UV light (typically at 254 nm or 366 nm). asianpubs.orgasianpubs.org This allows for a quick determination of the reaction's completion and the presence of any byproducts before proceeding with workup and purification.

Table 1: Typical TLC System for Monitoring Reactions of this compound Derivatives

Parameter Description Source(s)
Stationary Phase DC Alufolien Kieselgel 60 F254 asianpubs.orgasianpubs.org
Visualization Camag TLC lamp (254/366 nm) asianpubs.orgasianpubs.org

| Application | Monitoring the reaction of 4-aroyl-5-aryl-2,3-furandiones with various nucleophiles. | asianpubs.orgasianpubs.orgacgpubs.org |

Column Chromatography

Column chromatography is the cornerstone for the purification and isolation of this compound derivatives on both small and large scales. rnlkwc.ac.inpitt.edu The principle of this technique relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through the column. rnlkwc.ac.in Components with a lower affinity for the stationary phase travel faster, allowing for their separation from those that adhere more strongly. rnlkwc.ac.in

For the purification of products derived from 2,3-furandiones, silica gel is the most commonly used stationary phase (adsorbent). acgpubs.orgthieme-connect.com The crude product, obtained after the reaction workup, is typically dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. The separation is then achieved by eluting the column with a carefully selected solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). thieme-connect.com In many procedures, a gradient elution is employed, where the polarity of the mobile phase is gradually increased to effectively separate compounds with different polarities. rochester.edu Fractions are collected and analyzed by TLC to identify and combine those containing the pure desired compound.

Table 2: Examples of Column Chromatography for Purification of this compound-Derived Products

Product Type Stationary Phase Eluent System (Mobile Phase) Scale Source(s)
Pyrrolizinone Derivatives Silica Gel Hexane-Ethyl Acetate (20:1) 1 mmol thieme-connect.com

The process involves packing the column, loading the sample (sometimes pre-adsorbed onto a small amount of silica), and carefully eluting with the chosen solvent system to achieve separation. pitt.edurochester.edu

UPLC-UV-MS

Ultra-Performance Liquid Chromatography (UPLC), coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, provides a powerful analytical platform for the advanced characterization and purity assessment of this compound compounds. This technique offers high resolution, speed, and sensitivity, making it ideal for confirming the identity and quantifying the purity of synthesized molecules. americanpharmaceuticalreview.com

UPLC systems utilize columns packed with sub-3-µm particles, which allows for faster and more efficient separations compared to traditional HPLC. americanpharmaceuticalreview.com For furanone derivatives, a reverse-phase (RP) C18 column is commonly employed. sielc.commdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as formic acid to ensure compatibility with mass spectrometry. sielc.commdpi.com

A generic UPLC-UV-MS method involves a rapid gradient elution. americanpharmaceuticalreview.com

UV Detection: A UV detector, often a photodiode array (PDA) detector, monitors the elution of compounds by measuring their absorbance at specific wavelengths. This is useful for quantification and for detecting chromophoric impurities. americanpharmaceuticalreview.comsigmaaldrich.com

MS Detection: The eluent from the column is directed into a mass spectrometer. The MS detector ionizes the molecules (e.g., via electrospray ionization - ESI) and separates them based on their mass-to-charge ratio (m/z). This provides definitive molecular weight information and, through fragmentation analysis (MS/MS), can confirm the structural identity of the compound. ontosight.aidtu.dkresearchgate.net

This combined approach (UPLC-UV-MS) is exceptionally robust for establishing the purity profile of novel this compound derivatives, detecting trace-level impurities, and providing unambiguous structural confirmation. americanpharmaceuticalreview.comsigmaaldrich.com

Table 3: Illustrative UPLC-UV-MS Parameters for Analysis of Furanone-Related Compounds

Parameter Description Source(s)
Column Reverse Phase (RP) C18, e.g., Acquity BEH C18 (50 mm × 2.1 mm × 1.7 µm) mdpi.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid sielc.commdpi.com
Elution Gradient elution (e.g., 2-minute run time) americanpharmaceuticalreview.com
UV Detection Photodiode Array (PDA) Detector (e.g., 220 nm or 254 nm) sigmaaldrich.com
MS Detection Single Quadrupole (SQ) or Tandem (MS/MS) with Electrospray Ionization (ESI) americanpharmaceuticalreview.comdtu.dk

| Application | Purity assessment, impurity profiling, and structural confirmation of synthesized compounds. | americanpharmaceuticalreview.comsigmaaldrich.com |

Computational and Theoretical Investigations of 2,3 Furandione Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in understanding the electronic landscape of 2,3-furandione and its derivatives. These methods, ranging from semi-empirical to high-level ab initio and density functional theory, allow for the precise calculation of molecular geometries, energies, and electronic properties.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), have been frequently employed to study the interactions and reactions of this compound derivatives, particularly 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione. mdpi.comresearchgate.netasianpubs.orgasianpubs.orgscispace.com These methods offer a computationally efficient way to explore complex chemical systems.

Ab initio calculations, which are based on first principles without experimental parameters, have also been applied. mdpi.com For instance, Hartree-Fock (RHF) calculations using basis sets like STO-3G and 3-21G have been used for geometry optimization and to characterize stationary points through vibrational frequency analysis. mdpi.com Comparing results from different methods reveals variations in calculated properties; for example, the C=O bond length in a reaction intermediate was calculated as 1.23 Å using AM1, 1.21 Å with RHF/STO-3G, and 1.19 Å with RHF/3-21G, showing how the choice of method and basis set influences the outcome. mdpi.comresearchgate.net While both AM1 and PM3 methods have been used for correlation studies, PM3 has been noted to provide a more satisfactory correlation for bond lengths in some organic compounds, whereas AM1 showed slightly better results for bond angles. iosrjournals.org

Table 1: Comparison of a Calculated C=O Bond Length Using Different Computational Methods

Method Basis Set Calculated Bond Length (Å)
AM1 - 1.23
RHF STO-3G 1.21
RHF 3-21G 1.19

Data sourced from references mdpi.comresearchgate.net.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a standard tool for investigating the ground-state properties of this compound systems, offering a balance between accuracy and computational cost. mdpi.comresearchgate.netasianpubs.org DFT calculations, often using functionals like B3LYP, are utilized to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. researchgate.netresearchgate.netresearchgate.net For related heterocyclic systems, DFT has been used to calculate ground-state properties such as lattice constants, which have shown good agreement with previous theoretical work. researchgate.net These calculations provide a reliable foundation for understanding the molecule's structure and stability. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for explaining the chemical reactivity and stability of molecules. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE_gap), is a key indicator of a molecule's kinetic stability and the potential for intramolecular charge transfer. researchgate.netbookchapter.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. researchgate.net For a compound related to this compound, DFT calculations determined a HOMO-LUMO energy gap of 3.3750 eV. bookchapter.org In another study on a complex pyrazole (B372694) derivative, the calculated energy gap was 4.22 eV, which suggests high reactivity and biological responsiveness. researchgate.net The HOMO, being the orbital most likely to donate electrons, and the LUMO, the most likely to accept them, define the regions of a molecule prone to electrophilic and nucleophilic attack, respectively, thereby governing its role in chemical reactions. researchgate.net

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

Compound System Computational Method Calculated ΔE_gap (eV)
Pyrazole Derivative DFT 3.3750
Substituted Pyrazole DFT 4.22

Data sourced from references researchgate.netbookchapter.org.

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling techniques allow for the dynamic simulation of chemical processes, providing a deeper understanding of reaction mechanisms and molecular flexibility.

Computational modeling is essential for mapping out reaction pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products. For reactions involving this compound derivatives, calculations have been used to identify stationary points and confirm their nature as either energy minima or transition states by calculating their vibrational frequencies. mdpi.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations have been performed to verify that a calculated transition state correctly links the reactant and product states. mdpi.com

Studies on the thermal decomposition of substituted furan-2,3-diones suggest a mechanism involving the ring-opening of the furandione to form an α-oxoketene intermediate. researchgate.net The electronic structures of reactants, transition states, intermediates, and final products along these pathways have been calculated, with some reactions proposed to proceed via formal [4+2] cycloaddition processes. researchgate.net

The products derived from the reactions of 2,3-furandiones can often exist in different conformations or as a mixture of tautomers. Computational methods are invaluable for investigating these equilibria. For instance, the open-chain α-N-acyl-oxo-amide derivatives resulting from the reaction of this compound with amides exhibit keto-enol tautomerism. asianpubs.org

While not focused on the cyclic this compound itself, studies on analogous 1,3-dicarbonyl compounds shed light on the factors governing tautomeric preference. researchgate.net DFT calculations have been used to determine the dihedral angles in different enol forms, revealing that smaller dihedral angles lead to longer conjugation and greater stability. This suggests that resonance is a primary driving force in determining the observed enol form. researchgate.net For conformational analysis, methods like potential energy surface (PES) scanning can be performed to identify the most stable molecular conformations. researchgate.net

Advanced Research Applications of 2,3 Furandione As a Chemical Synthon

Synthetic Precursors for Novel Organic Materials Research

The unique chemical properties of 2,3-furandione and its derivatives are leveraged in the development of innovative organic materials. The reactivity of the furan (B31954) ring and its dione (B5365651) functionality enables its use as a monomer or an intermediate in the synthesis of polymers and other materials with tailored properties.

Development of High-Performance Polymers and Resins

Derivatives of this compound, such as 2,3-diphenylmaleic anhydride (B1165640) and 2,3-dimethylmaleic anhydride, are key ingredients in the synthesis of high-performance polymers. chemimpex.comchemimpex.com These compounds contribute to enhancing the thermal stability and mechanical properties of the resulting polymers. chemimpex.comchemimpex.comchemimpex.com Their incorporation into polymer chains can lead to materials with increased durability and resistance to environmental factors. chemimpex.com

Furthermore, these anhydrides are commonly employed in the formulation of epoxy and polyester (B1180765) resins. chemimpex.comchemimpex.com These resins are crucial components in coatings, adhesives, and composite materials, offering superior adhesion and chemical resistance. chemimpex.com The ability of the furandione moiety to facilitate cross-linking is a key factor in achieving these high-performance characteristics. chemimpex.comchemimpex.com

Building Blocks for Specialty Plastics

The polymers synthesized using this compound derivatives are often classified as specialty plastics due to their enhanced properties. chemimpex.comchemimpex.com These materials are designed for applications where standard plastics would fail, such as in components for the automotive and aerospace sectors that require high thermal stability and mechanical strength. chemimpex.com The versatility of furandione chemistry allows for the creation of a wide array of specialty plastics with properties tailored to specific industrial needs. chemimpex.comnama-group.com

Exploration in Optoelectronic and Electronic Materials Research

The potential of furan derivatives in the field of optoelectronic and electronic materials is an active area of research. researchgate.net While much of the research focuses on the broader class of furandiones, the fundamental properties of the furan ring suggest potential applications for this compound-based materials. ontosight.aiutwente.nl These materials may exhibit interesting optical and electrical properties due to the conjugated systems within the furan and related benzofuran (B130515) rings. ontosight.ai Research is ongoing to explore their use in devices such as solar cells, LEDs, and transparent electronics. utwente.nlresearchgate.netmdpi.com The ability to modify the chemical structure of the furandione precursor allows for the tuning of these optoelectronic properties.

Building Blocks in Medicinal Chemistry Research

In medicinal chemistry, the this compound core serves as a versatile starting point for the synthesis of a wide range of biologically active molecules. ontosight.aiontosight.ai Its reactivity allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for drug discovery programs. The furan ring and its derivatives are found in numerous compounds with potential therapeutic applications. ontosight.aiontosight.ai

Design and Synthesis of Novel Heterocyclic Scaffolds for Chemical Biology

A significant application of this compound in medicinal chemistry is its use in the synthesis of novel heterocyclic scaffolds. researchgate.net These scaffolds form the core structures of many pharmaceutical agents. The reactions of 4,5-disubstituted 2,3-furandiones are particularly noteworthy as they are extremely versatile synthons in heterocyclic chemistry. researchgate.net For instance, 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione has been used as a precursor to create novel pyrazole (B372694) derivatives. researchgate.netresearchgate.net These reactions often involve the furandione reacting with nucleophiles like hydrazones to form new ring systems. researchgate.net Similarly, these furandione derivatives can be used to synthesize other important heterocyclic systems, such as pyridazinones. researchgate.netresearchgate.net The ability to generate complex and diverse heterocyclic structures from a relatively simple starting material makes this compound a valuable tool for researchers in chemical biology. google.com.tr

Intermediates in Agrochemical Research

The chemical scaffold of this compound is a versatile synthon in organic chemistry, serving as a building block for various heterocyclic compounds. In the field of agrochemical research, derivatives of this compound are particularly valuable as intermediates for synthesizing novel compounds with potential herbicidal and pesticidal properties. rhhz.netresearchgate.net The reactivity of the dione structure allows for the construction of more complex molecules, including various azines, which are a class of compounds with significant applications in the agrochemical industry. rhhz.net

Research has demonstrated that furan-2,3-diones are effective starting materials for creating new molecules that incorporate pyrazine-2,3-dicarbonitrile (B77751) and 1,2,4-triazine-5(4H)-one moieties, both of which are recognized as potential herbicides. rhhz.net

Synthesis of Potential Herbicides

The development of new herbicides is a critical area of agrochemical research. Furan-2,3-diones provide a direct pathway to synthesize heterocyclic systems known for their biological activity. rhhz.net

One significant application is the synthesis of pyrazine-2,3-dicarbonitrile derivatives . These compounds, which have demonstrated varying degrees of herbicidal activity, can be produced through the reaction of furan-2,3-diones with diaminomaleonitrile. rhhz.net The reaction is typically conducted in benzene (B151609) under reflux conditions, yielding the target pyrazine (B50134) derivatives in moderate to excellent yields. rhhz.net

Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives from Furan-2,3-diones rhhz.net

Starting Furan-2,3-dione (R group)ProductYield (%)Melting Point (°C)
4-Benzoyl-5-phenyl5-Benzoyl-6-phenyl-pyrazine-2,3-dicarbonitrile92201-202
4-(4-Methylbenzoyl)-5-(4-methylphenyl)5-(4-Methylbenzoyl)-6-(4-methylphenyl)-pyrazine-2,3-dicarbonitrile95210-211
4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)5-(4-Methoxybenzoyl)-6-(4-methoxyphenyl)-pyrazine-2,3-dicarbonitrile85225-226
4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)5-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-pyrazine-2,3-dicarbonitrile88230-231

Similarly, furan-2,3-diones are used to synthesize 1,2,4-triazine-5(4H)-ones . rhhz.net This class of compounds is particularly noteworthy as it includes commercial herbicides like Metribuzin, which are effective for weed control in various crops. rhhz.net The synthesis involves reacting furan-2,3-diones with S-methylisothiosemicarbazide hydroiodide in acetonitrile (B52724) at room temperature. rhhz.net This straightforward method produces novel triazine derivatives that are structurally similar to established herbicides. rhhz.net

Synthesis of 1,2,4-Triazine-5(4H)-one Derivatives from Furan-2,3-diones rhhz.net

Starting Furan-2,3-dione (R group)ProductYield (%)Melting Point (°C)
4-Benzoyl-5-phenyl3-Benzoyl-4-phenyl-6-methylthio-1,2,4-triazine-5(4H)-one85170-171
4-(4-Methylbenzoyl)-5-(4-methylphenyl)3-(4-Methylbenzoyl)-4-(4-methylphenyl)-6-methylthio-1,2,4-triazine-5(4H)-one88190-191
4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)3-(4-Methoxybenzoyl)-4-(4-methoxyphenyl)-6-methylthio-1,2,4-triazine-5(4H)-one82183-184
4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-6-methylthio-1,2,4-triazine-5(4H)-one90205-206

Synthesis of Quinoxaline (B1680401) Derivatives

Beyond herbicides, this compound derivatives are precursors for other agrochemically relevant scaffolds like quinoxalines, which are known to form the basis of some insecticides, fungicides, and herbicides. acgpubs.orgresearchgate.net Research has shown that 4-aroyl-5-aryl-2,3-furandiones can undergo cyclocondensation reactions with N,N-disubstituted ureas to form 1H-pyrrole-2,3-dione intermediates. acgpubs.org These pyrrole-2,3-diones can then be converted into 2(1H)-quinoxalinone derivatives by reacting them with various 1,2-phenylenediamines. acgpubs.org This multi-step synthesis opens a pathway from furandiones to a class of compounds with a broad spectrum of potential agrochemical applications. acgpubs.orgajrconline.org

Future Directions and Emerging Research Avenues in 2,3 Furandione Chemistry

Development of Innovative Catalytic Systems for 2,3-Furandione Transformations

The transformation of 2,3-furandiones is an area ripe for catalytic innovation. While many reactions are performed under thermal conditions, the development of catalytic systems promises greater control over reactivity and selectivity, particularly in asymmetric synthesis.

Organocatalysis has emerged as a powerful tool for activating this compound reaction partners. In one notable example, Brønsted base organocatalysis, using catalysts like the commercially available Takemoto catalyst, has enabled the formal (4+2) cycloaddition of dihydro-2,3-furandione with ketone-derived alkylidene Meldrum's acids. nih.govresearchgate.net This approach provides an unprecedented route to 3,6-dihydropyran-2-ones as complex spiro[4.5]decane derivatives with excellent enantioselectivity (up to 98% ee). nih.govresearchgate.net This type of catalysis, termed Auto-Tandem Catalysis (ATC), leverages the multiple roles of a single organocatalyst to facilitate complex transformations in a single step. researchgate.net The development of novel chiral catalysts, such as bisphosphine ligands, is expected to further broaden the scope of these asymmetric transformations. researchgate.net

Metal-based catalysts are also being explored. For instance, an Iridium complex immobilized on a Dowex™ ion-exchange resin has been successfully used for the hydrogenation of the α-keto ester dihydro-4,4-dimethyl-2,3-furandione, with performance comparable to homogeneous catalysts. encyclopedia.pub Furthermore, the catalytic decarboxylation of dicarboxylic acids and their anhydrides, a reaction relevant to furandione chemistry, can be achieved using various metal catalysts, including those based on iron(III) chloride or silver carbonate. google.comorganic-chemistry.org Future research will likely focus on designing novel metal-based systems, potentially combining them with aminocatalysts in cooperative dual catalysis, to unlock new, previously inaccessible transformations. researchgate.net

Table 1: Examples of Catalytic Systems in this compound Chemistry

Catalyst TypeSpecific Catalyst/SystemReaction TypeSubstratesKey FindingReference
Organocatalyst (Brønsted Base)Takemoto Catalyst / (DHQ)2PHALAsymmetric (4+2) CycloadditionDihydro-2,3-furandione and Alkylidene Meldrum's AcidsProvides access to spiro-dihydropyranones with high enantioselectivity (up to 98% ee). nih.govresearchgate.netresearchgate.net
Heterogeneous Metal CatalystIridium complex on Dowex™ resinHydrogenationDihydro-4,4-dimethyl-2,3-furandioneDemonstrates effective hydrogenation with results similar to homogeneous systems. encyclopedia.pub
Metal CatalystAg₂CO₃ / AcOHProtodecarboxylationHeteroaromatic Carboxylic AcidsEfficient and selective decarboxylation under mild conditions. organic-chemistry.org

Integration of this compound Synthesis with Flow Chemistry and Automation

The synthesis of 2,3-furandiones themselves, typically from 1,3-dicarbonyl compounds and oxalyl chloride, is a process that could be translated to a flow regime. rhhz.net This would allow for precise control over reaction temperature and residence time, potentially improving yields and purity. More importantly, the subsequent reactions of 2,3-furandiones could be "telescoped" in a continuous sequence. mdpi.com For example, the thermal generation of an aroylketene from a 5-aryl-2,3-furandione could occur in one heated flow module, with the intermediate immediately reacting with a substrate in a subsequent module, minimizing decomposition. clockss.org

Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactions of 2,3-furandiones are often complex, involving transient intermediates and competing pathways. tubitak.gov.trsemanticscholar.org Advanced in situ spectroscopic techniques, which monitor reactions as they occur under realistic conditions, are poised to provide unprecedented mechanistic insights. youtube.comabo.fi

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy can be used to track the concentration of reactants, products, and intermediates in real-time. youtube.comsemanticscholar.org This would be invaluable for studying the thermal decomposition of 2,3-furandiones to form highly reactive acylketene intermediates, a cornerstone of their reactivity. asianpubs.orgresearchgate.netniscpr.res.in By observing the appearance and disappearance of characteristic vibrational bands (e.g., the ketene (B1206846) stretch), researchers can gain a clearer picture of the kinetics and reaction pathways. niscpr.res.in

Operando spectroscopy, which combines simultaneous in situ spectroscopic measurement with kinetic analysis, offers an even more powerful approach. abo.fi This methodology could be applied to catalytic transformations of 2,3-furandiones to identify the active state of the catalyst, observe surface-adsorbed species, and distinguish between proposed mechanistic cycles. youtube.comabo.fi For example, in the organocatalyzed cycloadditions, in situ monitoring could help elucidate the precise role of the catalyst in activating the substrates and controlling stereoselectivity. nih.govresearchgate.net

Computational Design and Optimization of this compound Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.netiucr.org In the context of this compound chemistry, computational studies provide deep insights into molecular structure, electronic properties, and reaction energetics that complement experimental findings.

Researchers have used DFT and other semi-empirical methods like AM1 and PM3 to study the reactivity of 2,3-furandiones. researchgate.netniscpr.res.in These calculations can determine quantum chemical features such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges. researchgate.net This information helps to identify the electrophilic and nucleophilic sites within the molecule, explaining, for instance, why nucleophiles can attack the C2, C3, or C5 positions depending on the reaction conditions and substrate. tubitak.gov.trsemanticscholar.org

Furthermore, computational modeling is crucial for elucidating complex reaction mechanisms. By calculating the energy profiles of different potential pathways, including the structures of transition states and intermediates, researchers can predict the most likely reaction outcome. researchgate.net This has been applied to the Diels-Alder reactions of acylketenes generated from 2,3-furandiones, helping to rationalize the observed product distribution. researchgate.net Looking forward, computational tools will be increasingly used in a predictive capacity to design novel this compound derivatives with tailored reactivity and to screen potential catalysts for new transformations before they are attempted in the lab.

Table 2: Application of Computational Methods in this compound Research

Computational MethodSystem StudiedProperties Calculated / Insights GainedReference
DFT/B3LYP4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione and its reaction productsHOMO-LUMO energy gap, MEP, dipole moment, atomic charges to understand molecular properties. researchgate.net
AM1Reaction of 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with Schiff basesCalculated electronic structures of reactants, transition states, and intermediates to elucidate the [4+2] cycloaddition pathway. researchgate.net
Ab initio / Semiempirical (AM1, PM3)Interaction of 4-Benzoyl-5-phenyl-2,3-furandione with nucleophilesInvestigated the general reactivity and mechanism of interaction with ureas and semicarbazones. niscpr.res.in

Exploration of Novel Reaction Pathways and Heterocyclic Scaffolds

The core value of 2,3-furandiones lies in their utility as versatile building blocks for a vast array of heterocyclic compounds. tubitak.gov.trmdpi.comasianpubs.org Research continues to uncover novel reaction pathways that expand their synthetic applications, providing access to new and complex molecular scaffolds.

The reactivity of 2,3-furandiones is multifaceted; they can undergo nucleophilic additions, cycloadditions, and rearrangements, often triggered by thermolysis to generate acylketene intermediates. asianpubs.orgtubitak.gov.tr The reaction outcome is highly dependent on the nature of the reaction partner. For example:

With 1,2-Diamines: They undergo cyclocondensation to yield quinoxaline (B1680401) derivatives. tubitak.gov.trmdpi.com

With Ureas and Amidines: Reactions can proceed via a Michael-type addition at the C-5 position, ultimately leading to functionalized pyrimidines. tubitak.gov.tr

With Hydrazines: These reactions are a common route to pyrazole-3-carboxylic acids or, in some cases, 1H-pyrazole-5-carboxylic acids and pyridazine (B1198779) derivatives. semanticscholar.orgasianpubs.orgbch.ro

With Isocyanates: Depending on the conditions, [4+2] cycloaddition processes can lead to the formation of pyrrolo[2,3-d]pyrimidines or 1,3-oxazine-2,4-diones. asianpubs.org

With Electron-Rich Olefins: Acylketenes generated from 2,3-furandiones undergo [4+2] cycloadditions to form 4H-pyran-4-ones. clockss.org

The exploration of these pathways is an ongoing endeavor, with researchers continually probing the reactions of 2,3-furandiones with new nucleophiles and dienophiles to construct novel heterocyclic systems, which are often evaluated for potential biological activity. asianpubs.orgrhhz.net

Table 3: Heterocyclic Scaffolds Synthesized from 2,3-Furandiones

This compound PrecursorReactantResulting Heterocyclic ScaffoldReference
5-Aryl-2,3-furandiones1,2-DiaminoanthraquinoneNaphtho[2,3-f]quinoxaline-triones mdpi.com
4-Ethoxycarbonyl-5-phenyl-2,3-furandioneo-Phenylenediamine (B120857)Quinoxalines tubitak.gov.tr
4-Ethoxycarbonyl-5-phenyl-2,3-furandioneSubstituted UreasPyrimidines tubitak.gov.tr
4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandioneAryl IsocyanatesPyrrolo[2,3-d]pyrimidines / 1,3-Oxazines asianpubs.org
4-Aroyl-5-aryl-2,3-furandionesHydrazinesPyrazole-3-carboxylic acids asianpubs.orgbch.ro
4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione2,4-Dinitrophenylhydrazine1H-Pyrazole-5-carboxylic acid semanticscholar.org
5-Aryl-2,3-furandiones (via thermolysis)1-Aryl-1-trimethylsilyloxyethylene2,6-Diaryl-4H-pyran-4-one clockss.org
5-Aryl-2,3-furandionesDiaminomaleonitrilePyrazine-2,3-dicarbonitriles rhhz.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Furandione, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of this compound can be achieved via chlorination of maleic anhydride or through condensation reactions involving acetylated precursors. For example, chlorinating maleic anhydride under controlled temperature (40–60°C) with Cl2 gas in the presence of a Lewis acid catalyst (e.g., FeCl3) yields 2,3-dichloromaleic anhydride, which can be further modified . Reaction optimization should focus on solvent polarity, stoichiometric ratios, and purification techniques (e.g., recrystallization using non-polar solvents) to minimize side products.

Q. How can spectroscopic techniques (e.g., IR, NMR) differentiate this compound isomers or derivatives?

  • Methodological Answer :

  • IR Spectroscopy : The anhydride carbonyl stretch (~1850 cm<sup>−1</sup> and ~1780 cm<sup>−1</sup>) and C-Cl stretches (600–800 cm<sup>−1</sup>) are key for identifying substituents. For example, 3,4-dimethyl-2,5-furandione shows distinct methyl group vibrations at ~1375 cm<sup>−1</sup> .
  • <sup>13</sup>C NMR : The carbonyl carbons of the anhydride ring resonate at ~160–170 ppm, while substituents like methyl or chlorine groups produce upfield/downfield shifts depending on electronic effects. For derivatives like 3,4-dichlorofuran-2,5-dione, chlorine atoms deshield adjacent carbons, shifting signals to ~110–120 ppm .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) due to the compound’s irritant properties.
  • Avoid aqueous environments for chlorinated derivatives (e.g., 2,3-dichloromaleic anhydride) to prevent hydrolysis to toxic dichloromaleic acid.
  • Store under inert gas (N2 or Ar) to avoid moisture absorption .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) elucidate the biochemical interactions of this compound derivatives?

  • Methodological Answer :

  • Docking Software : Tools like AutoDock Vina or Schrödinger Suite can model interactions between this compound derivatives (e.g., 3,4-dimethyl or indole-substituted analogs) and target proteins (e.g., SARS-CoV-2 spike protein).
  • Key Parameters : Analyze binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. For example, this compound interacts with SARS-CoV-2 spike protein residues (Ala1056, Phe782) with a binding energy of −4.9 kcal/mol, suggesting moderate inhibitory potential .
  • Validation : Cross-validate docking results with MD simulations to assess stability over time.

Q. What strategies resolve contradictions in reactivity data for this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates of substituted vs. unsubstituted dienophiles. For example, electron-withdrawing groups (Cl, CH3) on the anhydride ring alter electron density, affecting regioselectivity.
  • Theoretical Analysis : Apply DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity trends. Conflicting experimental data may arise from solvent effects or competing side reactions, necessitating multi-technique validation .

Q. How do polymerization conditions influence the structural properties of 2,5-Furandione-ethene copolymers?

  • Methodological Answer :

  • Synthesis Variables : Adjust initiator concentration (e.g., peroxides), temperature, and monomer feed ratios to control molecular weight and branching. For example, higher ethene ratios yield less cross-linked polymers .
  • Characterization : Use GPC for molecular weight distribution and DSC to analyze thermal transitions (Tg, Tm). IR and <sup>1</sup>H NMR can confirm repeat unit incorporation and copolymer composition .

Data Contradiction Analysis

Q. Why do reported melting points for 3,4-dimethyl-2,5-furandione vary across studies?

  • Methodological Answer :

  • Purity Assessment : Recrystallize samples using solvents like toluene/hexane and verify purity via HPLC or GC-MS. Impurities (e.g., residual maleic anhydride) lower observed melting points.
  • Polymorphism Screening : Perform X-ray crystallography to identify polymorphic forms. For example, NIST reports a melting point of 76–78°C for 3,4-dimethyl-2,5-furandione, but solvent-dependent crystallization may produce metastable phases .

Methodological Tables

Technique Application to this compound Reference
IR SpectroscopyIdentifies substituents via carbonyl and C-Cl/C-CH3 stretches.
Molecular DockingPredicts binding affinity for biological targets (e.g., viral proteins).
DFT CalculationsModels electronic structure to explain reactivity in cycloaddition reactions.
Polymer CharacterizationDetermines copolymer composition and thermal stability via GPC, DSC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.